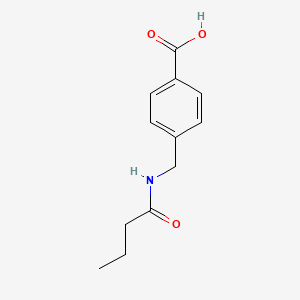

N-(4-carboxybenzyl)butyramide

Description

N-(4-Carboxybenzyl)butyramide is a substituted butyramide featuring a 4-carboxybenzyl group attached to the amide nitrogen. This structural motif confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence its solubility, reactivity, and biological interactions. These analogs share a para-substituted aromatic ring linked to the butyramide backbone, making their comparative analysis highly relevant .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-[(butanoylamino)methyl]benzoic acid |

InChI |

InChI=1S/C12H15NO3/c1-2-3-11(14)13-8-9-4-6-10(7-5-9)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

SIRIBNRDUQOXRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Nitrophenyl)-Butyramide

- Structure: A nitro group (-NO₂) at the para position of the benzyl ring.

- Reactivity : Widely used as a substrate for serine hydrolases (e.g., CALB lipase) due to its chromogenic nitrophenyl group, enabling kinetic monitoring of hydrolysis .

- Solubility : Poor aqueous solubility necessitates co-solvents like dimethyl sulfoxide (DMSO) for enzymatic assays .

- Mechanistic Insights : Exhibits energy barriers comparable to other hydrolase substrates, suggesting conserved catalytic mechanisms across structurally diverse enzymes .

N-(4-Benzyloxy-Phenyl)-Butyramide

Hypothetical N-(4-Carboxybenzyl)-Butyramide

- Expected Properties : The carboxylic acid (-COOH) group would increase hydrophilicity and enable ionic interactions, contrasting with the nitro or benzyloxy groups. This could reduce membrane permeability but enhance binding to polar targets (e.g., enzymes or receptors).

Comparative Data Table

Mechanistic and Kinetic Insights

- N-(4-Nitrophenyl)-Butyramide: Hydrolyzed by CALB lipase with a turnover number (kcat) of 0.5 s⁻¹ and a Michaelis constant (KM) of 1.2 mM, indicating moderate substrate affinity . The reaction proceeds via a conserved serine hydrolase mechanism, involving nucleophilic attack by the catalytic serine residue .

- Contrast with Analogs : The benzyloxy derivative’s bulkier substituent likely reduces enzymatic hydrolysis efficiency, while the carboxybenzyl variant’s polarity may favor interactions with hydrophilic enzymes or transporters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.